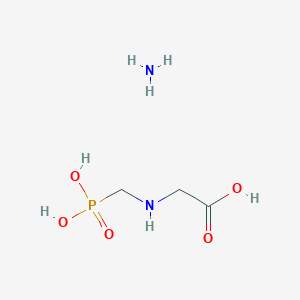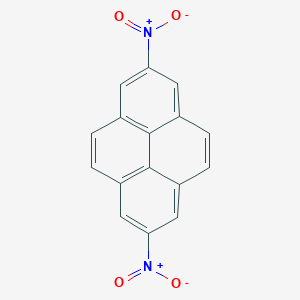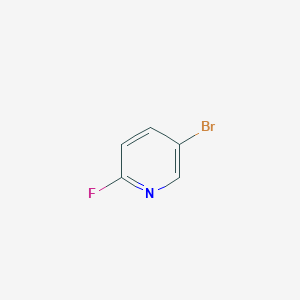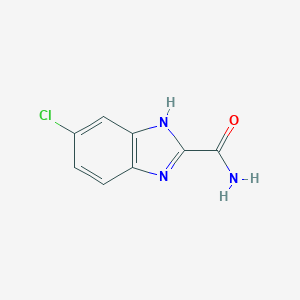
Glyphosate (Ammonium)
Overview
Description
Glyphosate (Ammonium) is a widely used herbicide known for its effectiveness in controlling a broad spectrum of weeds. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This inhibition disrupts the shikimate pathway, crucial for the synthesis of aromatic amino acids in plants, leading to their death .
Mechanism of Action
Target of Action
Glyphosate, also known as Ammonium Glyphosate, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in plants . This enzyme plays a crucial role in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .
Mode of Action
Glyphosate inhibits the EPSPS enzyme, disrupting the shikimate pathway in plants . This inhibition prevents the production of essential aromatic amino acids, which are precursors for plant hormones, vitamins, and other important metabolites . The disruption of these biochemical processes hinders plant growth .
Biochemical Pathways
Glyphosate’s action leads to the accumulation of shikimic acid, a precursor in the shikimate pathway, and a decrease in the levels of aromatic amino acids . In bacteria, glyphosate degradation occurs through two metabolic pathways: the AMPA (aminomethylphosphonic acid) pathway and the sarcosine pathway .
Pharmacokinetics
Glyphosate, N-acetyl-glyphosate, and AMPA are poorly absorbed from the gastrointestinal tract and are rapidly and essentially completely excreted .
Result of Action
The primary result of glyphosate’s action is the inhibition of plant growth . Studies have revealed that glyphosate exhibits toxic properties that can lead to detrimental consequences for human well-being, including the potential to induce cancer, contribute to birth defects, and disrupt reproductive functions . Moreover, when exposed to non-target organisms, glyphosate has been found to inflict adverse impacts on various forms of aquatic life, insects, and essential soil microorganisms .
Action Environment
Glyphosate is the most applied agricultural chemical worldwide and has become nearly ubiquitous throughout the environment . Its effectiveness in weed control has led to its widespread use in residential, commercial, and agricultural settings . Its excessive use has negative effects on ecosystems, biodiversity, and soil . Environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of glyphosate .
Biochemical Analysis
Biochemical Properties
Glyphosate (Ammonium) disrupts the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms . It inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), an enzyme unique to plants and microorganisms . This interaction between Glyphosate (Ammonium) and EPSPS is crucial for its herbicidal activity.
Cellular Effects
Glyphosate (Ammonium) can have various effects on cells. For instance, it has been shown to infiltrate the brain in a dose-dependent manner and upregulate TNFα in both plasma and brain tissue post-exposure . Glyphosate exposure in APP/PS1 primary cortical neurons increases levels of soluble Aβ40-42 and cytotoxicity . It also disrupts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Glyphosate (Ammonium) involves its binding to the enzyme EPSPS, thereby inhibiting it . This inhibition disrupts the shikimate pathway, leading to a deficiency in the production of essential aromatic amino acids in plants and microorganisms .
Temporal Effects in Laboratory Settings
The effects of Glyphosate (Ammonium) can change over time in laboratory settings. For example, studies have shown increasing proportions of individuals with detectable levels of glyphosate in their urine over time . This suggests that the impact of Glyphosate (Ammonium) on cellular function may vary over time and could potentially have long-term effects.
Dosage Effects in Animal Models
In animal models, the effects of Glyphosate (Ammonium) can vary with different dosages. Sub-lethal doses of glyphosate in murine models have been shown to elicit an array of toxic effects . For instance, mice exposed to 400 mg/kg/day of glyphosate salt underwent increased apoptosis and upregulated N-methyl-d-aspartate receptor 1 (NMDAR1) expression in renal proximal tubule epithelium .
Metabolic Pathways
Glyphosate (Ammonium) is involved in the shikimate metabolic pathway. It inhibits the enzyme EPSPS, which is critical for the synthesis of the essential aromatic amino acids tryptophan, phenylalanine, and tyrosine . The glyphosate degradation in bacteria occurs by two different metabolic pathways which are the AMPA (aminomethylphosphonic acid) pathway and the sarcosine pathway .
Transport and Distribution
Glyphosate (Ammonium) is absorbed through foliage and transported throughout the plant through the phloem . It binds strongly to particles in soil and sediments, reducing its bioavailability . Therefore, its distribution within cells and tissues can be influenced by these interactions.
Subcellular Localization
Given its mode of action, it is likely to be found in the cytoplasm where it can interact with the enzyme EPSPS in the shikimate pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyphosate can be synthesized through various methods. One common method involves the reaction of glycine with formaldehyde and phosphorous acid. Another method includes the oxidation of N-(phosphonomethyl)iminodiacetic acid (PhIDAA) using environmentally friendly oxidants .
Industrial Production Methods: Industrial production of glyphosate often involves the use of catalysts to enhance the reaction efficiency. The synthesis from glycine and formaldehyde is widely used due to its cost-effectiveness and high yield. Additionally, the dealkylation of N-substituted glyphosates is considered a promising “atom-efficient” method .
Chemical Reactions Analysis
Types of Reactions: Glyphosate undergoes various chemical reactions, including:
Oxidation: Conversion of N-(phosphonomethyl)iminodiacetic acid to glyphosate.
Substitution: Reaction with ammonia to form glyphosate ammonium salt
Common Reagents and Conditions:
Oxidants: Used in the oxidation of PhIDAA.
Major Products:
Glyphosate Ammonium Salt: Formed by the reaction of glyphosate with ammonia
Scientific Research Applications
Glyphosate (Ammonium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to plant physiology and biochemistry.
Medicine: Investigated for its potential effects on human health and its role in various diseases.
Industry: Widely used in agriculture for weed control, enhancing crop yield, and promoting conservation agriculture .
Comparison with Similar Compounds
- Glufosinate-Ammonium
- Aminomethylphosphonic Acid (AMPA)
Properties
IUPAC Name |
triazanium;2-(phosphonatomethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.3H3N/c5-3(6)1-4-2-10(7,8)9;;;/h4H,1-2H2,(H,5,6)(H2,7,8,9);3*1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEKVFOHMAVADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H17N4O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114370-14-8 | |
| Record name | Glycine, N-(phosphonomethyl)-, ammonium salt (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does glyphosate ammonium exert its herbicidal activity?
A1: Glyphosate ammonium targets the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in plants. [, , ] This enzyme is crucial for synthesizing aromatic amino acids, essential building blocks for plant proteins. By inhibiting EPSPS, glyphosate disrupts this pathway, ultimately leading to plant death. [, , ]
Q2: What are the downstream effects of EPSPS inhibition by glyphosate?
A2: Inhibiting EPSPS leads to a depletion of aromatic amino acids, disrupting protein synthesis. [, , ] This triggers a cascade of events, including the accumulation of shikimic acid and other metabolites, ultimately leading to plant death. [, , ]
Q3: What is the molecular formula and weight of glyphosate ammonium?
A3: The molecular formula for glyphosate ammonium is C3H8NO5P·C2H8N. Its molecular weight is 245.14 g/mol.
Q4: Is there spectroscopic data available for glyphosate ammonium?
A4: While the provided research papers don't delve into specific spectroscopic data, analytical methods like gas chromatography with flame photometric detection (GC-FPD) are used for residue analysis. [] This suggests the existence of relevant spectroscopic properties for detection and quantification.
Q5: How does water hardness impact glyphosate ammonium efficacy?
A5: Research indicates that increased water hardness can reduce glyphosate ammonium efficacy, particularly in the initial days after application. [] This effect may be attributed to the interaction of calcium ions with glyphosate, potentially hindering its uptake by plants.
Q6: How does the addition of ammonium sulfate affect glyphosate efficacy in hard water?
A6: Ammonium sulfate is known to mitigate the negative impact of hard water on glyphosate efficacy. [, ] It's suggested that ammonium sulfate might prevent glyphosate crystallization on the leaf surface, promoting better absorption. []
Q7: Do different glyphosate formulations exhibit varying sensitivities to water hardness?
A7: Yes, studies show that glyphosate ammonium salt generally demonstrates higher efficacy compared to glyphosate potassium salt, even in the presence of hard water. [] This highlights the importance of considering formulation when addressing water hardness issues.
Q8: Are there any computational chemistry studies on glyphosate ammonium?
A8: While the provided papers don't detail specific computational studies, research mentions using computer remote sensing and deep neural networks for evaluating glyphosate efficacy against invasive plant species. [] This suggests the potential application of computational methods in glyphosate research.
Q9: How do modifications to the glyphosate molecule affect its herbicidal activity?
A9: While the research provided doesn't explicitly investigate modifications to the glyphosate molecule, it highlights the importance of the ammonium salt form in its efficacy. [, ] This suggests that the specific salt form of glyphosate plays a crucial role in its interaction with the target enzyme and subsequent activity.
Q10: What are some strategies for improving the stability, solubility, or bioavailability of glyphosate formulations?
A11: Research suggests that incorporating adjuvants like ammonium sulfate can improve glyphosate efficacy, potentially by enhancing its solubility and uptake. [, ] Other strategies include exploring different formulations, such as soluble granules, to optimize application and performance. [, , ]
Q11: What are the key SHE considerations regarding glyphosate ammonium usage?
A12: The research highlights the importance of responsible glyphosate usage due to its potential environmental impact. [, ] Farmers should adhere to recommended application rates and timings to minimize negative effects on non-target organisms and water quality.
Q12: How does glyphosate ammonium impact non-target organisms?
A13: Studies show that glyphosate formulations can affect earthworm biomass growth and reproduction, with effects varying depending on the specific formulation and environmental factors like temperature and soil organic matter. [] This underscores the need for comprehensive ecological risk assessments.
Q13: What are the potential environmental risks associated with glyphosate ammonium?
A14: Research suggests that glyphosate ammonium, if not used responsibly, can contribute to water contamination and disrupt the ecological balance of non-target organisms. [] Furthermore, its use can lead to ammonia emissions, potentially impacting air quality. []
Q14: What strategies can mitigate the negative environmental impact of glyphosate ammonium?
A15: Sustainable management practices, such as using appropriate application rates and timings, are crucial. [, ] Additionally, exploring alternative weed control methods like integrated pest management strategies and mechanical control can minimize reliance on herbicides. [, , ]
Q15: Is there evidence of glyphosate resistance in weeds?
A16: Yes, the research mentions the emergence of glyphosate-resistant Italian ryegrass (Lolium multiflorum), posing a significant challenge in corn cropping systems. [] This highlights the need for diverse weed management strategies to prevent and manage herbicide resistance.
Q16: What is known about the toxicity of glyphosate ammonium?
A17: While the provided research primarily focuses on ecological effects, one study mentions potential differences in cardiovascular effects and fatality depending on the glyphosate salt formulation. [] This highlights the need for further research on the specific toxicological profiles of different glyphosate formulations.
Q17: What analytical methods are used to study glyphosate ammonium?
A18: Research utilizes gas chromatography with flame photometric detection (GC-FPD) for residue analysis of glyphosate ammonium in environmental samples. [] This technique enables sensitive and selective detection of the herbicide in complex matrices.
Q18: What factors influence the dissolution and solubility of glyphosate ammonium?
A19: While specific studies on glyphosate ammonium dissolution aren't provided, research indicates that water hardness, particularly calcium ion concentration, can impact its efficacy. [] This suggests that water chemistry may play a role in glyphosate dissolution and subsequent bioavailability.
Q19: Are the analytical methods used for glyphosate ammonium validated?
A20: The research on glyphosate ammonium residue analysis mentions achieving satisfactory recoveries and relative standard deviations using GC-FPD. [] This suggests that the method has undergone some level of validation, although specific details are not provided.
Q20: How is the quality of glyphosate ammonium products ensured during manufacturing?
A21: While specific quality control procedures are not detailed in the research, papers mention manufacturing processes aimed at producing glyphosate ammonium with specific concentrations and low formaldehyde content. [, ] This implies the existence of quality control measures to ensure product consistency and safety.
Q21: What are some alternatives to glyphosate ammonium for weed control?
A23: Research explores alternative strategies such as mechanical weed control methods, including mowing and mulching. [, ] Additionally, utilizing bioherbicides like Alternaria destruens for specific weed species, like dodder, presents another potential alternative. []
Q22: How do the costs and environmental impacts of glyphosate ammonium compare to its alternatives?
A24: While the research doesn't directly compare costs, it acknowledges that alternative methods like mechanical control can be labor-intensive and may not be suitable for all situations. [, ] Integrated weed management approaches, combining various methods, are crucial for sustainable and cost-effective weed control.
Q23: Are there any strategies for recycling glyphosate ammonium waste?
A25: One research paper proposes an integrated process for recycling glyphosate mother liquor, a byproduct of glyphosate production. [] This process involves various steps, including film separation, oxidation treatment, and biochemical treatment, aiming to recover valuable components and minimize waste.
Q24: What research tools are employed in studying glyphosate ammonium?
A26: The research highlights the use of controlled environment chambers to investigate the influence of temperature on glyphosate efficacy. [] Additionally, computer remote sensing and deep neural networks are being explored for evaluating herbicide effectiveness against invasive species. []
Q25: How does glyphosate ammonium research intersect with other disciplines?
A27: Glyphosate research requires a multidisciplinary approach, integrating knowledge from weed science, agronomy, soil science, ecotoxicology, and analytical chemistry. [, , , , , ] This collaborative effort is essential for understanding the compound's efficacy, fate, and environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)

![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)




![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)



![N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B45056.png)

